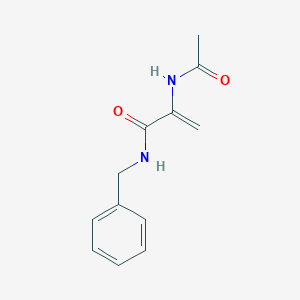

2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-

Overview

Description

Synthesis Analysis

The synthesis of acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, has been historically achieved mainly through the hydration of acrylonitrile (CH2CHCN) from either sulfuric acid or copper catalysts . In 1980, an enzyme known as nitrile hydratase, capable of generating acrylamide from acrylonitrile, was discovered in microorganisms .Chemical Reactions Analysis

Acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, is generated in certain foods as a result of cooking at high temperatures . This process initiates the Maillard reaction, in which reducing sugars present in carbohydrate-rich foods react with amino acids to produce acrylamide .Scientific Research Applications

Histone Deacetylase Inhibition and Antitumor Activity

A series of N-hydroxy-3-phenyl-2-propenamides, including variants of 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, have been identified as potent inhibitors of human histone deacetylase (HDAC). These compounds demonstrated significant antitumor activity in preclinical studies, with one compound entering human clinical trials due to its high maximum tolerated dose and low gross toxicity (Remiszewski et al., 2003).

Synthesis of Isoquinolinylidene Acetamides

Research involving the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives involved key steps using (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides. This process highlights the chemical versatility and potential applications in the synthesis of complex organic compounds (Kobayashi et al., 2007).

HDAC Inhibitors for Treating Cancer and Neurodegenerative Diseases

Further research expanded on the scaffold of HDAC inhibitors, using core structures including N-hydroxy-3-phenyl-2-propenamide. These compounds exhibited inhibitory effects on nuclear HDACs and showed promise in the treatment of cancer and neurodegenerative diseases due to their in vivo stability and antitumor activity in preclinical models (Thaler et al., 2010).

Protein Modification Reagents

N-Ethyl-5-phenylisoxazolium 3-sulfonate, a derivative related to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, was studied as a reagent for nucleophilic side chains of proteins. This research demonstrates the utility of such compounds in bioorganic chemistry, particularly in protein modification (Llamas et al., 1986).

In Synthesis of Indolizines

Bioisosteres and Hybrids of NSAIDs

Research on bioisosteres and hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) included compounds such as 4-(acetylamino)phenyl derivatives. These studies aim to develop new analgesic and anti-inflammatory agents, demonstrating the therapeutic potential of compounds related to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)- (González-Trujano et al., 2018).

Novel HDAC Inhibitors

New classes of HDAC inhibitors have been synthesized using 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, highlighting the ongoing research into HDAC inhibitors for potential therapeutic applications (Kim et al., 2003).

Thermodynamic Properties in Organic Solvents

Studies on the thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide solutions in various organic solvents provide insight into the solubility and enthalpic interactions of related compounds, underlining their importance in physical chemistry and material science applications (Sobechko et al., 2017).

Environmental Impact and Detection in Water

Research identifying residues of phenazone-type pharmaceuticals, which include structures similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, in ground and drinking water highlights the environmental impact and the need for monitoring these compounds (Reddersen et al., 2002).

properties

IUPAC Name |

2-acetamido-N-benzylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7H,1,8H2,2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRHVEWKMXSKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456209 | |

| Record name | AGN-PC-0NGC64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86921-49-5 | |

| Record name | AGN-PC-0NGC64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

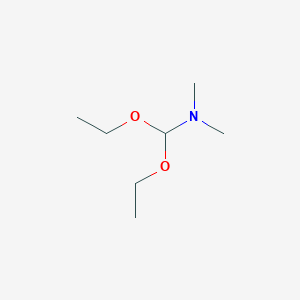

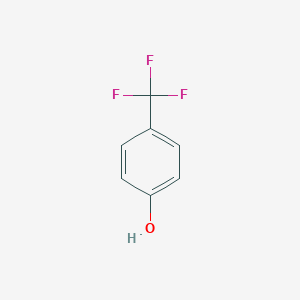

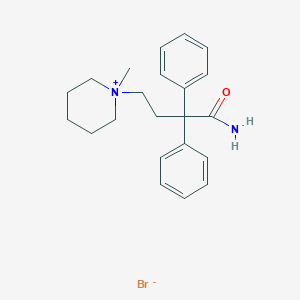

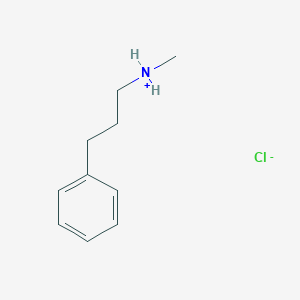

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

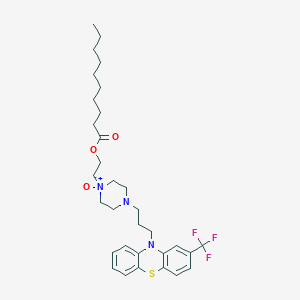

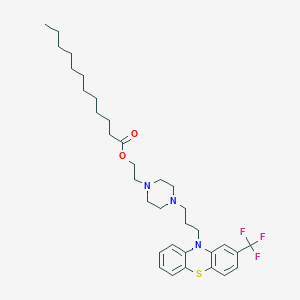

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)